Cas no 99367-44-9 (Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate)
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
- 5-(4-methoxyphenyl)-1,3,4-Oxadiazole-2-carboxylic acid ethyl ester
- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
- AK109050
- PZYYPTIVTNFIOR-UHFFFAOYSA-N
- PB31968
- SEL12613577
- AX8239409
- AB0068687
- ST24024976
- Z5425
- J3.608.656D
- 1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-methoxyphenyl)-, ethyl ester
- MFCD20441302
- Ethyl5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
- SCHEMBL163935
- AKOS016007865
- SY102253
- A858474
- DTXSID40539809
- 99367-44-9
- DS-2671
- CS-0045351
- DB-368060
-
- MDL: MFCD20441302
- Inchi: 1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3
- InChI Key: PZYYPTIVTNFIOR-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=NN=C1C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 248.07970687g/mol
- Monoisotopic Mass: 248.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.4
- XLogP3: 1.9
Experimental Properties
- Density: 1.226±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 105-107 ºC (ethanol )
- Solubility: Almost insoluble (0.079 g/l) (25 º C),
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 214524-250mg |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 95% | 250mg |
£11.00 | 2022-03-01 | |
| Fluorochem | 214524-10g |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 95% | 10g |
£128.00 | 2022-03-01 | |
| TRC | E258825-100mg |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 100mg |
$ 215.00 | 2022-06-05 | ||
| TRC | E258825-250mg |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 250mg |
$ 435.00 | 2022-06-05 | ||
| TRC | E258825-500mg |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 500mg |
$ 695.00 | 2022-06-05 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40751-0.1g |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 97% | 0.1g |
49.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40751-0.25g |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 97% | 0.25g |
75.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40751-1g |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 97% | 1g |
188.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40751-5g |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 97% | 5g |
599.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB40751-10g |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate |
99367-44-9 | 97% | 10g |
1019.00 | 2021-06-01 |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Comprehensive Professional Introduction
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 99367-44-9) is a compound of significant interest in the fields of organic chemistry and material science. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds with a five-membered ring containing two oxygen atoms and three nitrogen atoms. The presence of the methoxyphenyl group adds to its unique chemical properties and potential applications.
The structure of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is characterized by a central oxadiazole ring substituted with a methoxyphenyl group at the 5-position and an ethyl ester group at the 2-position. This substitution pattern influences its electronic properties and reactivity. Recent studies have highlighted its potential as a building block for advanced materials due to its ability to form stable coordination complexes and its role in enhancing the mechanical properties of polymers.
One of the most notable applications of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is in the field of optoelectronics. Researchers have demonstrated that this compound can be used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. The methoxyphenyl group plays a crucial role in modulating the electronic properties of the compound, making it suitable for such applications.
In addition to its electronic applications, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has shown promise in biological systems. Studies have indicated that it exhibits moderate antibacterial activity against certain strains of bacteria. This property makes it a potential candidate for further research in drug development.
The synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate involves a multi-step process that typically begins with the preparation of the oxadiazole core. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly reduced reaction times and improved yields.
Furthermore, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has been explored as a precursor for various functional materials. Its ability to undergo click chemistry reactions has made it valuable in the construction of complex molecular architectures. These architectures are being investigated for their potential use in sensors and drug delivery systems.
From an environmental perspective, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carbox
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